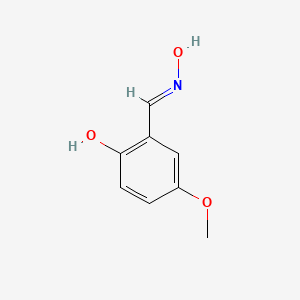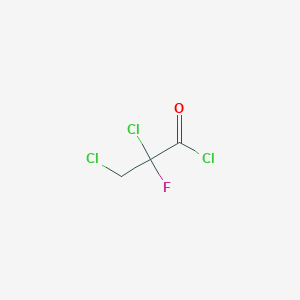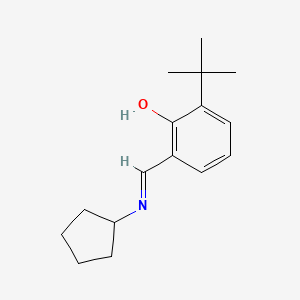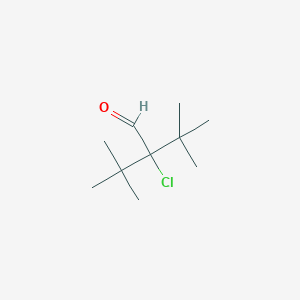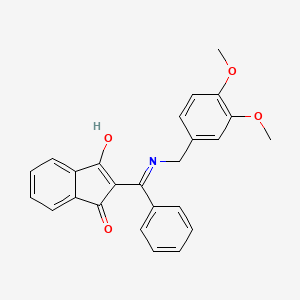
2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione, commonly known as DMAPM, is a versatile reagent used in organic synthesis. It is a carbonyl compound with a wide range of applications in the synthesis of drugs, agrochemicals, and other compounds. DMAPM is a versatile reagent that can be used in various reactions, such as aldehyde and ketone reduction, Michael addition, and Wittig reaction.
Applications De Recherche Scientifique
DMAPM has a wide range of applications in scientific research. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other biologically active molecules. DMAPM is also used in the synthesis of fluorescent dyes and other organic materials. Furthermore, it is used in the synthesis of organic semiconductors and other materials used in optoelectronic devices.
Mécanisme D'action
DMAPM is a versatile reagent that can be used in various reactions. It can be used in aldehyde and ketone reduction, Michael addition, and Wittig reaction. In aldehyde and ketone reduction, DMAPM acts as a reducing agent and reduces the carbonyl group to an alcohol. In Michael addition, DMAPM acts as a nucleophile and reacts with an electrophile to form a new carbon-carbon bond. In Wittig reaction, DMAPM acts as a base and reacts with an electrophile to form a new carbon-carbon bond.
Biochemical and Physiological Effects
DMAPM has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of DMAPM is its versatility. It can be used in a wide range of reactions and is relatively easy to synthesize. Furthermore, it is relatively inexpensive and can be stored for long periods of time without decomposing. The major limitation of DMAPM is that it is not soluble in water, which limits its use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for DMAPM. These include the development of new synthetic methods using DMAPM, the development of new materials using DMAPM, and the development of new applications for DMAPM in the synthesis of drugs, agrochemicals, and other compounds. Furthermore, research could be conducted to investigate the toxicity and carcinogenicity of DMAPM and its potential use as a drug or agrochemical. Finally, research could be conducted to investigate the potential use of DMAPM in optoelectronic devices.
Méthodes De Synthèse
DMAPM is synthesized through a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with anhydrous sodium acetate and acetic anhydride. This reaction yields 3,4-dimethoxyphenylacetic acid which is then reacted with dimethylamine in the presence of sodium hydroxide to produce DMAPM.
Propriétés
IUPAC Name |
2-[N-[(3,4-dimethoxyphenyl)methyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-20-13-12-16(14-21(20)30-2)15-26-23(17-8-4-3-5-9-17)22-24(27)18-10-6-7-11-19(18)25(22)28/h3-14,27H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLZTZZWOQJMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)




